molecular formula C7H9NO3 B1610043 5-(1-hydroxyethyl)-1H-pyrrole-2-carboxylic Acid CAS No. 635313-72-3

5-(1-hydroxyethyl)-1H-pyrrole-2-carboxylic Acid

Cat. No. B1610043
M. Wt: 155.15 g/mol
InChI Key: MPAOBWYWZZICJJ-UHFFFAOYSA-N
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Description

The compound “5-(1-hydroxyethyl)-1H-pyrrole-2-carboxylic Acid” contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom . The “5-(1-hydroxyethyl)” indicates that there is a hydroxyethyl group (an ethyl group with a hydroxyl (-OH) group) attached to the 5th carbon of the pyrrole ring. The “carboxylic Acid” part indicates that there is a carboxylic acid group (-COOH) also attached to the pyrrole ring .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the aromatic pyrrole ring, with the hydroxyethyl and carboxylic acid groups providing additional reactivity. The presence of these functional groups would likely result in hydrogen bonding .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the pyrrole ring and the functional groups present. The pyrrole ring is aromatic and therefore relatively stable, but can undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. The presence of the polar hydroxyethyl and carboxylic acid groups would likely make this compound more polar and potentially soluble in water .

Safety And Hazards

Without specific information, it’s difficult to provide details on the safety and hazards of this compound. As with all chemicals, it should be handled with appropriate safety precautions .

Future Directions

The potential applications of this compound would depend on its physical and chemical properties, as well as its biological activity. Pyrrole derivatives are of interest in a range of fields, including medicinal chemistry, materials science, and synthetic chemistry .

properties

IUPAC Name

5-(1-hydroxyethyl)-1H-pyrrole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3/c1-4(9)5-2-3-6(8-5)7(10)11/h2-4,8-9H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPAOBWYWZZICJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(N1)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10445963
Record name 5-(1-hydroxyethyl)-1H-pyrrole-2-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10445963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(1-hydroxyethyl)-1H-pyrrole-2-carboxylic Acid

CAS RN

635313-72-3
Record name 5-(1-hydroxyethyl)-1H-pyrrole-2-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10445963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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